
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (CAS: 189279-53-6) is a fluorinated quinolone derivative with the molecular formula C₁₅H₆ClF₄N₃O₃ and a molecular weight of 387.673 g/mol . Structurally, it features:
- Chlorine at position 8 and fluorine atoms at positions 6 and 7, enhancing electronegativity and influencing DNA gyrase/topoisomerase IV binding.
- A carboxylic acid at position 3, critical for chelating magnesium ions in the enzyme-DNA complex, a hallmark of fluoroquinolone antibiotics.
This compound’s design aligns with structural optimizations observed in third- and fourth-generation fluoroquinolones, which aim to improve antibacterial spectrum, potency, and resistance profiles .
Preparation Methods
Preparation of 2,6-Diamino-3,5-difluoropyridine Intermediate
This key pyridine intermediate is synthesized via nucleophilic aromatic substitution on tetrafluoropyridine as follows:
Step | Reactants | Conditions | Outcome |
---|---|---|---|
1 | 2,3,5,6-tetrafluoropyridine, benzylamine, potassium phosphate (mean particle size 420-2000 μm) | 50-70°C for 15 min to several hours, then 150-170°C for 10-20 hours | Formation of N2,N6-dibenzyl-2,6-diamino-3,5-difluoropyridine |
2 | N2,N6-dibenzyl-2,6-diamino-3,5-difluoropyridine, formic acid, 20% palladium on carbon (Pd/C), water, isopropyl acetate | 45 min to 2 hours | Hydrogenolytic debenzylation yielding 2,6-diamino-3,5-difluoropyridine |
This method leverages benzylamine as a nucleophile and potassium phosphate as a base to selectively substitute fluorines on the pyridine ring, followed by catalytic hydrogenation to remove benzyl protecting groups.
Construction of the Quinolinecarboxylic Acid Core
The quinoline core with multiple fluorine substitutions and a chlorine atom is prepared through condensation and acylation reactions:
Step | Reactants | Conditions | Outcome |
---|---|---|---|
1 | Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, triethyl orthoformate | 110-115°C for 30 min to 2 hours | Formation of an intermediate enamine or orthoester derivative |
2 | Product of step 1, acetic anhydride | 30 min to 12 hours | Acetylated intermediate suitable for quinoline ring formation |
This sequence forms the fluorinated benzoyl-propanoate precursor necessary for quinoline ring closure.
Coupling of Pyridine and Quinoline Units
The amino-substituted difluoropyridine is reacted with the quinoline intermediate to form the target quinolinecarboxylic acid derivative:
Step | Reactants | Conditions | Outcome |
---|---|---|---|
1 | Quinoline intermediate, 2,6-diamino-3,5-difluoropyridine | Controlled temperature (not specified) | Formation of ethyl (2E/Z)-3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)-2-propenoate mixture |
2 | Product mixture, water | Isolation of ethyl ester product |
This step involves nucleophilic substitution of the amino pyridine onto the quinoline framework.
Functional Group Modifications and Final Steps
Additional modifications include azetidinyl substitution and chlorination:
Step | Reactants | Conditions | Outcome |
---|---|---|---|
1 | Product from previous step, 3-azetidinol hydrochloride, 1,8-diazabicyclo[5.4.0]undec-7-ene | Reaction without isolation of intermediate | Formation of azetidinyl-substituted quinoline derivative |
2 | Product from step 1, isobutyric anhydride | Isolation or not | Esterified azetidinyl derivative |
3 | Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, N-chlorosuccinimide | Chlorination step | Introduction of chlorine at position 8 |
4 | Chlorinated product, sodium hydroxide | Hydrolysis to carboxylic acid | Final product: 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
These steps finalize the molecule with the desired substitution pattern and functional groups critical for activity.
Summary Table of Key Preparation Steps
Step No. | Reaction Type | Key Reagents | Conditions | Product/Intermediate |
---|---|---|---|---|
1 | Nucleophilic aromatic substitution | 2,3,5,6-tetrafluoropyridine, benzylamine, K3PO4 | 50-170°C, 15 min to 20 h | N2,N6-dibenzyl-2,6-diamino-3,5-difluoropyridine |
2 | Catalytic hydrogenation | Pd/C, formic acid, water, isopropyl acetate | 45 min to 2 h | 2,6-diamino-3,5-difluoropyridine |
3 | Condensation/acylation | Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, triethyl orthoformate, acetic anhydride | 110-115°C, 30 min to 12 h | Quinoline precursor |
4 | Coupling | Quinoline precursor, 2,6-diamino-3,5-difluoropyridine | Controlled temperature | Ethyl ester intermediate |
5 | Azetidinyl substitution and esterification | 3-azetidinol hydrochloride, 1,8-diazabicyclo[5.4.0]undec-7-ene, isobutyric anhydride | Varied | Azetidinyl-substituted ester |
6 | Chlorination and hydrolysis | N-chlorosuccinimide, NaOH | Varied | Target quinolinecarboxylic acid |
Chemical Reactions Analysis
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and spectrum of activity.
Substitution: The fluorine atoms and other substituents on the quinoline and pyridine rings can be replaced with other groups to create new derivatives with enhanced properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions include various quinolone derivatives, each with unique antibacterial properties.
Scientific Research Applications
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
The antibacterial activity of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By forming a complex with these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among fluoroquinolone derivatives directly impact their bioactivity, pharmacokinetics, and resistance profiles. Below is a comparative analysis:
Impact of Substituents on Bioactivity
- Position 1: Cyclopropyl (e.g., in ciprofloxacin intermediates) enhances lipophilicity, aiding bacterial cell penetration .
Position 8 :
- Halogenation at 6 and 7: Fluorine at both positions (target compound) increases electronegativity, strengthening interactions with DNA gyrase . Chlorine at 7 (ciprofloxacin) broadens activity against Pseudomonas aeruginosa but may increase toxicity .
Research Findings and Pharmacological Implications
- Target Compound : The combination of 8-Cl , 6,7-diF , and pyridinyl-NH₂ may synergistically improve binding to mutant DNA gyrase enzymes, a common resistance mechanism in pathogens like Staphylococcus aureus .
- 1-Cyclopropyl-6,7-diF Analog: Lacks the 8-Cl and amino-pyridinyl group, rendering it less effective against Gram-positive bacteria but useful as a ciprofloxacin precursor .
- Synthetic Precursors (): Compounds with fewer halogens or phenylamino groups exhibit lower potency, underscoring the importance of halogenation and aromatic substituents .
Data Table: Physicochemical and Bioactivity Comparison
Biological Activity
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, commonly known as Delafloxacin, is a fluoroquinolone antibiotic with significant biological activity against various bacterial pathogens. This compound has garnered attention due to its broad-spectrum antibacterial properties and its mechanism of action involving the inhibition of bacterial DNA replication.
- Molecular Formula : C15H6ClF4N3O3
- Molecular Weight : 387.673 g/mol
- CAS Number : 189279-53-6
- IUPAC Name : 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Delafloxacin exerts its antibacterial effects primarily by targeting bacterial topoisomerases IV and II (DNA gyrase), which are essential for DNA replication and transcription. By inhibiting these enzymes, Delafloxacin disrupts the normal processes of DNA replication and repair in susceptible bacteria, leading to cell death.
Antibacterial Spectrum
Delafloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against:
- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae.
In Vitro Studies
In vitro studies have indicated that Delafloxacin possesses a minimum inhibitory concentration (MIC) that is significantly lower than that of many other fluoroquinolones. The following table summarizes MIC values for various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 0.5 |
Streptococcus pneumoniae | 0.25 |
Escherichia coli | 1 |
Klebsiella pneumoniae | 0.5 |
These values indicate that Delafloxacin is effective at low concentrations compared to other antibiotics.
Clinical Efficacy
A clinical study evaluated the efficacy of Delafloxacin in patients with acute bacterial skin and skin structure infections (ABSSSI). The results indicated a clinical cure rate of approximately 90% at the end of treatment, showcasing its potential as a first-line treatment option in such infections.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that Delafloxacin achieves high tissue concentrations, particularly in lung tissue, making it suitable for respiratory infections. The drug exhibits favorable absorption characteristics with a bioavailability exceeding 80%.
Safety and Side Effects
Delafloxacin is generally well-tolerated; however, like all fluoroquinolones, it may be associated with side effects such as gastrointestinal disturbances, headache, and dizziness. The risk of tendon rupture and peripheral neuropathy is also noted but occurs infrequently.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this quinolinecarboxylic acid derivative?
- Methodology : Use a Gould-Jacobs reaction for cyclization of fluoro-substituted anilines with diethyl ethoxymethylenemalonate, followed by hydrolysis and pyridinyl group substitution. Evidence from fluoroquinolone synthesis highlights the importance of maintaining anhydrous conditions during cyclization to avoid side reactions (e.g., decarboxylation) .
- Key Data :
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Diethyl ethoxymethylenemalonate, 110°C, 6h | 65–75 |
Hydrolysis | 6M HCl, reflux, 4h | >90 |
Pyridinyl substitution | 6-Amino-3,5-difluoropyridine, DMF, K₂CO₃, 80°C | 50–60 |
Q. How can the antibacterial mechanism of this compound be experimentally validated?
- Methodology : Perform in vitro time-kill assays against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Compare inhibition zones with control fluoroquinolones (e.g., ciprofloxacin) to assess DNA gyrase/topoisomerase IV targeting .
- Critical Parameters : Use sub-MIC concentrations to distinguish bacteriostatic vs. bactericidal effects. Monitor resistance development via serial passage assays .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹⁹F NMR : Resolve fluorine environments at C-6, C-7 (quinoline) and pyridinyl positions (δ = -110 to -125 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 388.003 (calc. 387.673) with <2 ppm error .
- IR : Identify carbonyl stretches (C=O at 1720–1680 cm⁻¹) and carboxylic acid O–H (2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How do substituent positions (Cl, F, pyridinyl) influence structure-activity relationships (SAR)?
- Methodology : Synthesize analogs with substitutions at C-8 (Cl→F/CH₃) or pyridinyl amino group (→NO₂/CH₃). Test against P. aeruginosa (MIC ≤0.5 µg/mL indicates enhanced Gram-negative activity).
- Key Findings :
Substituent | C-8 Position | Pyridinyl Group | MIC (µg/mL) |
---|---|---|---|
Cl | Original | 6-Amino-3,5-difluoro | 0.25 |
F | Modified | 6-Amino-3,5-difluoro | 0.5 |
Cl | Original | 6-Nitro-3,5-difluoro | >32 |
- Conclusion : C-8 Cl and pyridinyl amino groups are critical for membrane penetration and target binding .
Q. What strategies mitigate racemization during chiral synthesis of intermediates?
- Methodology : Use enantiomerically pure tert-butyloctahydro-pyrrolo[3,4-b]pyridine in stepwise coupling. Monitor chiral integrity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 80:20) .
- Optimization : Avoid strong bases (e.g., NaOH) during Boc deprotection; use TFA in DCM at 0°C to retain configuration (>98% ee) .
Q. How can impurity profiles be controlled during scale-up?
- Methodology : Track process-related impurities (e.g., desfluoro byproduct) via UPLC-MS with charged aerosol detection. Use orthogonal methods (HILIC vs. reversed-phase) for polar impurities .
- Critical Limits :
Impurity | Identity | Acceptable Level (%) |
---|---|---|
A | Desfluoro analog | ≤0.15 |
B | Ethyl ester intermediate | ≤0.10 |
C | Hydrolyzed pyridinyl | ≤0.05 |
Method Development Questions
Q. What chromatographic conditions resolve degradation products under forced-stress conditions?
- Methodology :
- Column : C18 (150 × 4.6 mm, 2.6 µm)
- Mobile Phase : Gradient of 0.1% formic acid (A) and acetonitrile (B)
- Detection : 254 nm (quinoline chromophore) and 280 nm (pyridinyl) .
- Degradation Pathways :
- Acidic: Carboxylic acid decarboxylation (tR = 8.2 min).
- Oxidative: Pyridinyl ring hydroxylation (tR = 10.5 min) .
Q. How can fluorescence derivatization enhance trace-level detection in biological matrices?
- Methodology : Derivatize the carboxylic acid group with 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate. Use λₑₓ = 320 nm, λₑₘ = 420 nm for LC-FLD with LOD = 5 ng/mL .
- Validation : Spike-and-recovery in plasma (85–110% recovery, RSD <5%) .
Q. Conflict Resolution in Data Interpretation
Q. How to address discrepancies in reported MIC values across studies?
Properties
Molecular Formula |
C15H6ClF4N3O3 |
---|---|
Molecular Weight |
387.67 g/mol |
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H6ClF4N3O3/c16-9-10(20)6(17)1-4-11(9)23(3-5(12(4)24)15(25)26)14-8(19)2-7(18)13(21)22-14/h1-3H,(H2,21,22)(H,25,26) |
InChI Key |
HPKJNIOQVKJRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)Cl)N(C=C(C2=O)C(=O)O)C3=C(C=C(C(=N3)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.